

Spectral Characterization of 3-cyclopropyl-5-nitro-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-cyclopropyl-5-nitro-1H-pyrazole

Cat. No.: B1436557

[Get Quote](#)

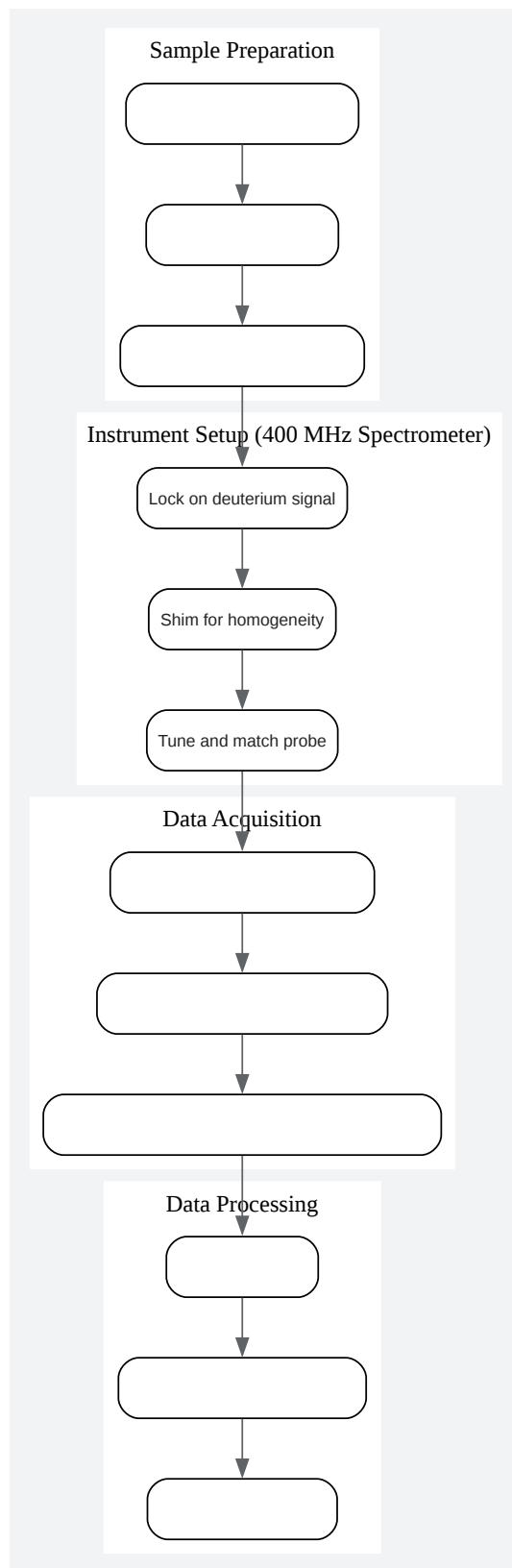
Introduction

3-cyclopropyl-5-nitro-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The unique combination of a compact, rigid cyclopropyl group and an electron-withdrawing nitro group on the pyrazole scaffold imparts distinct electronic and steric properties. These features can influence molecular interactions, making it a valuable building block in the design of novel therapeutic agents and functional materials.^[1] Accurate structural elucidation and purity assessment are paramount for any application, necessitating a comprehensive analysis of its spectral properties.

This in-depth technical guide provides a detailed exposition of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-cyclopropyl-5-nitro-1H-pyrazole**. The content herein is curated for researchers, scientists, and drug development professionals, offering not just the spectral data itself, but also the underlying principles and experimental considerations for its acquisition and interpretation. The protocols and interpretations are presented to be self-validating, grounded in established spectroscopic principles.

Molecular Structure and Spectroscopic Overview

The structure of **3-cyclopropyl-5-nitro-1H-pyrazole**, with its key functional groups, dictates its characteristic spectral fingerprint. The pyrazole ring is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. The tautomeric nature of the N-H proton in pyrazoles is a crucial consideration in spectral analysis.^[2]


Caption: Molecular structure of **3-cyclopropyl-5-nitro-1H-pyrazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For **3-cyclopropyl-5-nitro-1H-pyrazole**, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for a novel pyrazole derivative is outlined below. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for pyrazoles due to its ability to solubilize the compound and slow down N-H proton exchange, allowing for its observation.[3]

[Click to download full resolution via product page](#)

Caption: Standardized workflow for NMR data acquisition.

¹H NMR Spectral Data

The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~14.0	br s	1H	N-H
~7.0	s	1H	C4-H
~2.2	m	1H	Cyclopropyl CH
~1.1	m	2H	Cyclopropyl CH ₂
~0.9	m	2H	Cyclopropyl CH ₂

Interpretation:

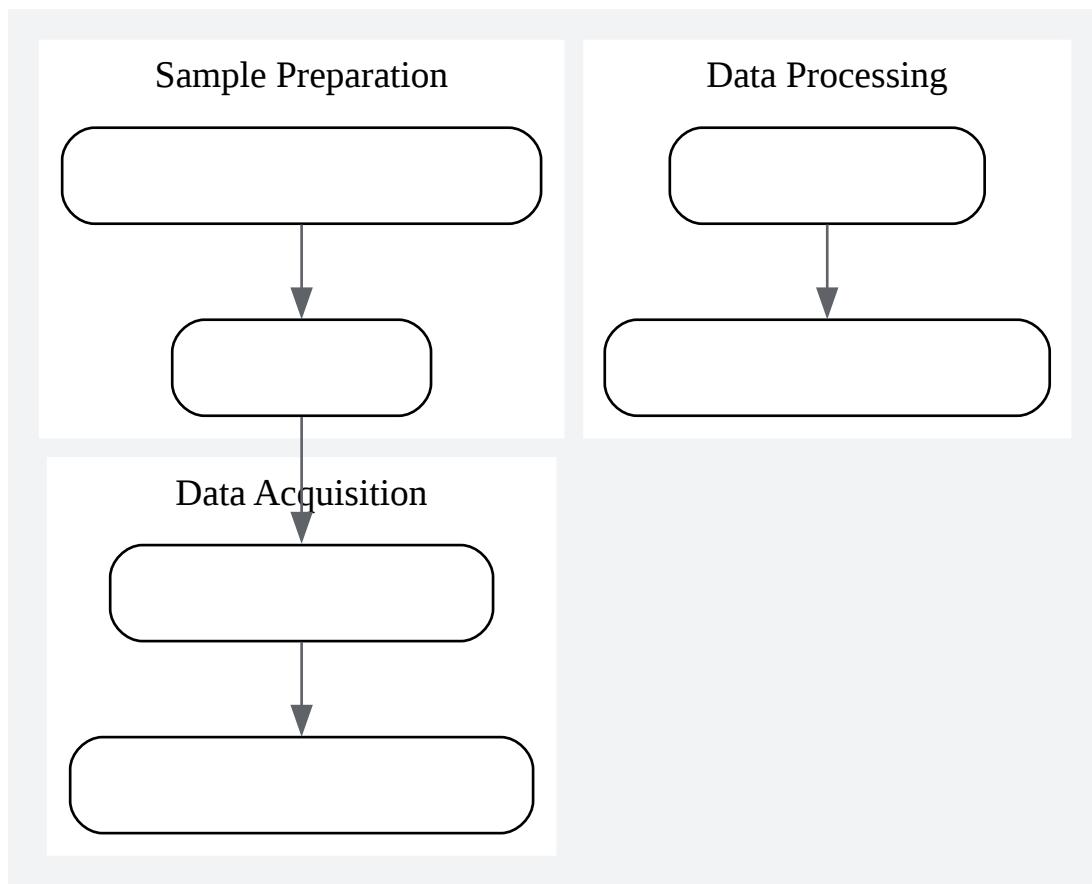
- The broad singlet at a downfield chemical shift (~14.0 ppm) is characteristic of the acidic N-H proton of the pyrazole ring.[2]
- A singlet at approximately 7.0 ppm is assigned to the proton at the C4 position of the pyrazole ring.
- The cyclopropyl protons exhibit complex multiplets in the upfield region. The methine proton (CH) is expected to be the most deshielded, appearing around 2.2 ppm. The two sets of diastereotopic methylene protons (CH₂) will appear as multiplets around 1.1 and 0.9 ppm.[4]

¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ , ppm)	Assignment
~155	C5-NO ₂
~145	C3-cyclopropyl
~110	C4
~10	Cyclopropyl CH
~8	Cyclopropyl CH ₂

Interpretation:


- The carbon atom attached to the nitro group (C5) is expected to be significantly deshielded, appearing around 155 ppm.
- The carbon attached to the cyclopropyl group (C3) will also be downfield, around 145 ppm.
- The C4 carbon of the pyrazole ring is anticipated to have a chemical shift of approximately 110 ppm.[5]
- The cyclopropyl carbons will be in the upfield region, with the methine carbon around 10 ppm and the methylene carbons around 8 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

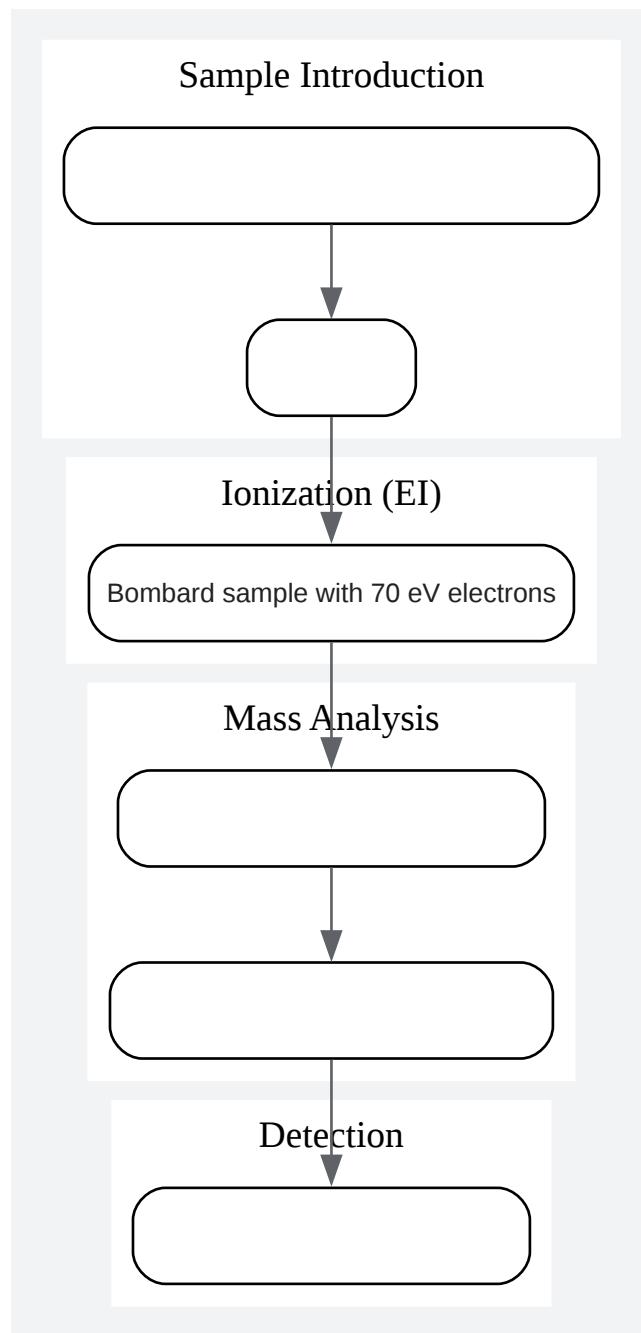
[Click to download full resolution via product page](#)

Caption: Workflow for ATR-IR data acquisition.

IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3300	Medium, Broad	N-H stretch
3000-3100	Medium	C-H stretch (aromatic and cyclopropyl)
1530-1560	Strong	Asymmetric NO ₂ stretch
1475-1550	Medium	C=N and C=C stretch (pyrazole ring)
1340-1380	Strong	Symmetric NO ₂ stretch

Interpretation:


- A broad absorption in the region of $3100\text{-}3300\text{ cm}^{-1}$ is indicative of the N-H stretching vibration.[6]
- C-H stretching vibrations for both the pyrazole ring and the cyclopropyl group are expected just above 3000 cm^{-1} .[7]
- The strong absorptions at approximately 1545 cm^{-1} and 1360 cm^{-1} are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.[8]
- Stretching vibrations of the C=N and C=C bonds within the pyrazole ring typically appear in the $1475\text{-}1550\text{ cm}^{-1}$ region.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry Data Acquisition

Electron Ionization (EI) is a common technique for the mass analysis of small organic molecules.

[Click to download full resolution via product page](#)

Caption: General workflow for EI-MS data acquisition.

Mass Spectral Data

m/z	Possible Fragment
153	$[M]^+$
123	$[M - NO]^+$
107	$[M - NO_2]^+$
80	$[M - NO_2 - HCN]^+$
66	[Cyclopropyl-C≡N-N] $^+$
41	[Cyclopropyl cation] $^+$

Interpretation: The fragmentation of pyrazole derivatives is highly dependent on the nature and position of the substituents.^[10] For **3-cyclopropyl-5-nitro-1H-pyrazole**, the molecular ion peak $[M]^+$ is expected at m/z 153. Common fragmentation pathways for nitropyrazoles involve the loss of NO (m/z 123) and NO_2 (m/z 107).^{[11][12]} Subsequent fragmentation of the pyrazole ring can lead to the loss of HCN, resulting in a fragment at m/z 80. The presence of the cyclopropyl group may lead to characteristic fragments at m/z 66 and a prominent cyclopropyl cation at m/z 41.

Conclusion

The comprehensive spectral analysis of **3-cyclopropyl-5-nitro-1H-pyrazole** through NMR, IR, and MS provides a detailed and unambiguous characterization of its molecular structure. The data and protocols presented in this guide offer a robust framework for researchers in the fields of chemical synthesis, drug discovery, and materials science to confidently identify and utilize this important heterocyclic compound. The interplay of the cyclopropyl and nitro substituents on the pyrazole core results in a unique spectral signature that is readily interpretable through the application of fundamental spectroscopic principles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles [mdpi.com]
- 3. spectrabase.com [spectrabase.com]
- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectral Characterization of 3-cyclopropyl-5-nitro-1H-pyrazole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1436557#spectral-data-for-3-cyclopropyl-5-nitro-1h-pyrazole-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com